molecular formula C23H22N4O2 B11621293 4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11621293
M. Wt: 386.4 g/mol
InChI Key: FGZDUWPSPIPQKR-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely studied for its applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process often includes:

    Formation of Benzotriazole Core: This step involves the cyclization of o-phenylenediamine with nitrous acid to form benzotriazole.

    Substitution Reactions: The benzotriazole core undergoes substitution reactions with ethyl groups and other substituents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification Techniques: Employing techniques such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes.

    Interact with Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-ethylphenyl)benzamide
  • 4-ethoxy-N-(4-methylphenyl)benzamide
  • 4-ethoxy-N-(2-methylphenyl)benzamide

Uniqueness

4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of the benzotriazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

4-ethoxy-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C23H22N4O2/c1-3-16-5-10-19(11-6-16)27-25-21-14-9-18(15-22(21)26-27)24-23(28)17-7-12-20(13-8-17)29-4-2/h5-15H,3-4H2,1-2H3,(H,24,28)

InChI Key

FGZDUWPSPIPQKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)OCC

Origin of Product

United States

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